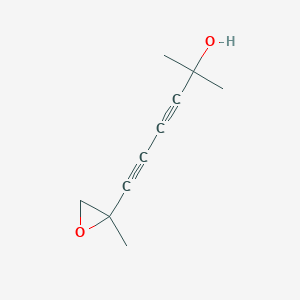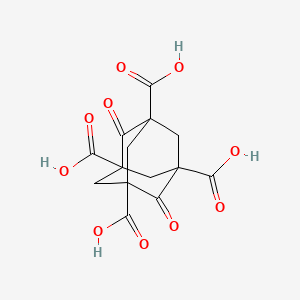
2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features four carboxylic acid groups attached to the adamantane core, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This method, developed by Meerwein in 1922, has been refined over the years to improve yield and efficiency .
Industrial Production Methods: On an industrial scale, the preparation involves the isomerization of hydrogenated cyclopentadiene in the presence of aluminum chloride or other Lewis acids . This method is widely used due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The reactions yield a range of products, including esters, amides, and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid involves its ability to form stable complexes with various molecules. Its carboxylic acid groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3,5,7-Adamantanetetracarboxylic acid: Similar in structure but lacks the dioxo groups, making it less versatile in certain applications.
Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate: A methylated derivative with different solubility and reactivity properties.
Uniqueness: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid stands out due to its unique combination of carboxylic acid and dioxo groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
Properties
CAS No. |
40460-17-1 |
|---|---|
Molecular Formula |
C14H12O10 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H12O10/c15-5-11(7(17)18)1-12(8(19)20)3-14(5,10(23)24)4-13(2-11,6(12)16)9(21)22/h1-4H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
CWNMLUDMKYTMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


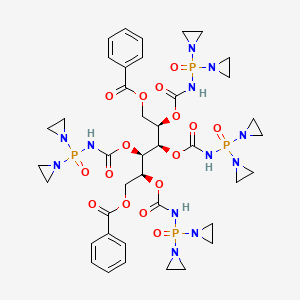
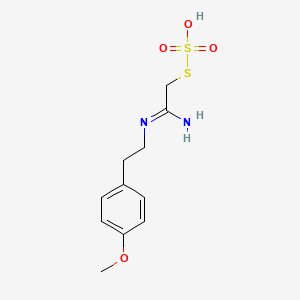
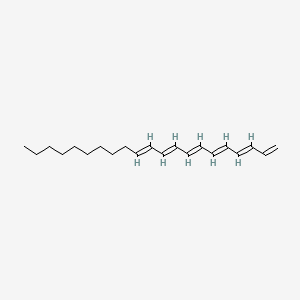
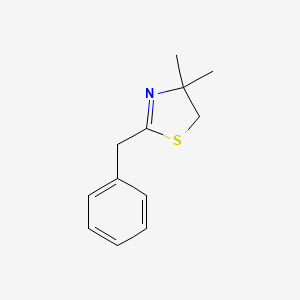

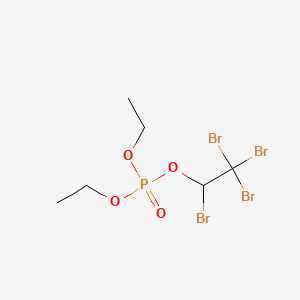

![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

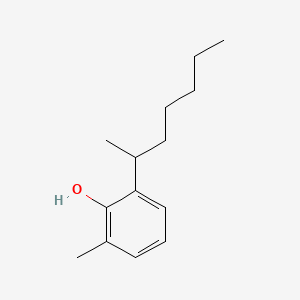
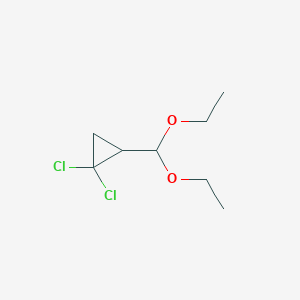
![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
